

# Spectroscopic Profile of 1-(4-Fluorophenyl)cyclopropanamine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Fluorophenyl)cyclopropanamine

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **1-(4-Fluorophenyl)cyclopropanamine**, a molecule of interest in medicinal chemistry and drug development. This document compiles expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

## Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula:  $C_9H_{10}FN$  Molecular Weight: 151.18 g/mol

The structure of **1-(4-Fluorophenyl)cyclopropanamine**, characterized by a cyclopropyl ring and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise to a distinct spectroscopic signature. The following sections detail the expected and observed data from various analytical techniques.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(4-Fluorophenyl)cyclopropanamine**. It is important to note that the exact values may vary slightly depending on the experimental conditions, such as the solvent used and the specific instrumentation. The data presented here is a composite of expected values based on established principles of spectroscopy and any available reported data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25-7.35	m	2H	Ar-H (ortho to F)
~6.95-7.05	m	2H	Ar-H (meta to F)
~1.6-1.8	br s	2H	-NH <sub>2</sub>
~1.0-1.2	m	2H	Cyclopropyl-H
~0.8-1.0	m	2H	Cyclopropyl-H

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~161.5 (d, $^1\text{JCF} \approx 245$ Hz)	Ar-C (C-F)
~140 (d, $^4\text{JCF} \approx 3$ Hz)	Ar-C (quaternary)
~128 (d, $^3\text{JCF} \approx 8$ Hz)	Ar-CH
~115 (d, $^2\text{JCF} \approx 21$ Hz)	Ar-CH
~40	C-NH <sub>2</sub> (quaternary)
~15	Cyclopropyl-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-3400	Medium, Broad	N-H stretch (primary amine)
~3000-3100	Medium	Aromatic C-H stretch
~2850-2950	Medium	Aliphatic C-H stretch (cyclopropyl)
~1600, ~1510	Strong	C=C stretch (aromatic ring)
~1220	Strong	C-F stretch
~830	Strong	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of **1-(4-Fluorophenyl)cyclopropanamine**, the expected molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule [M+H]<sup>+</sup> with a different isotopic composition or an adduct.<sup>[1]</sup>

## Expected Fragmentation Pattern (Electron Ionization - EI)

m/z	Proposed Fragment
151	$[M]^+$ (Molecular Ion)
134	$[M - NH_3]^+$
123	$[M - C_2H_4]^+$
109	$[C_7H_6F]^+$
96	$[C_6H_5F]^+$

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **1-(4-Fluorophenyl)cyclopropanamine**.
  - Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $CDCl_3$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1H$  NMR):
  - Spectrometer: 400 MHz
  - Solvent:  $CDCl_3$
  - Temperature: 298 K
  - Pulse Sequence: Standard single-pulse experiment
  - Number of Scans: 16-32

- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Pulse Sequence: Proton-decoupled
  - Number of Scans: 1024 or more, depending on sample concentration
  - Relaxation Delay: 2.0 s
  - Spectral Width: 0 to 200 ppm
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  NMR;  $\delta$  77.16 ppm for  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount (1-2 mg) of **1-(4-Fluorophenyl)cyclopropanamine** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
  - Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
  - Mode: Transmittance
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
- Data Acquisition:
  - Acquire a background spectrum of the clean, empty sample compartment.
  - Place the prepared salt plate in the sample holder.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

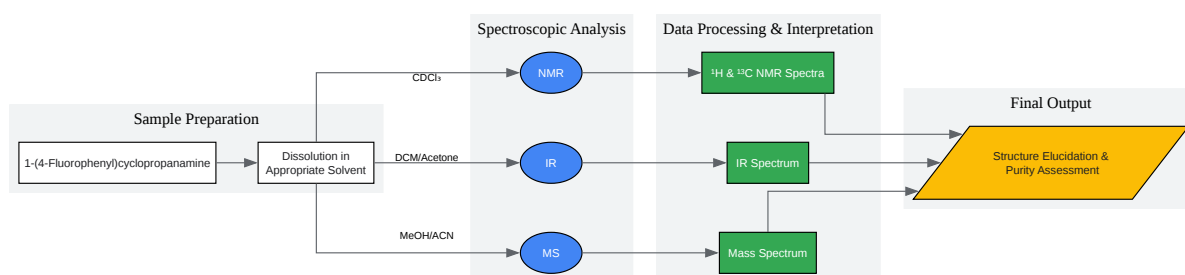
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **1-(4-Fluorophenyl)cyclopropanamine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Ionization Energy: 70 eV

- Inlet System: Direct infusion or Gas Chromatography (GC) inlet
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range:  $m/z$  40-400
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over the specified scan range.
  - The data system will record the relative abundance of ions at each mass-to-charge ratio.

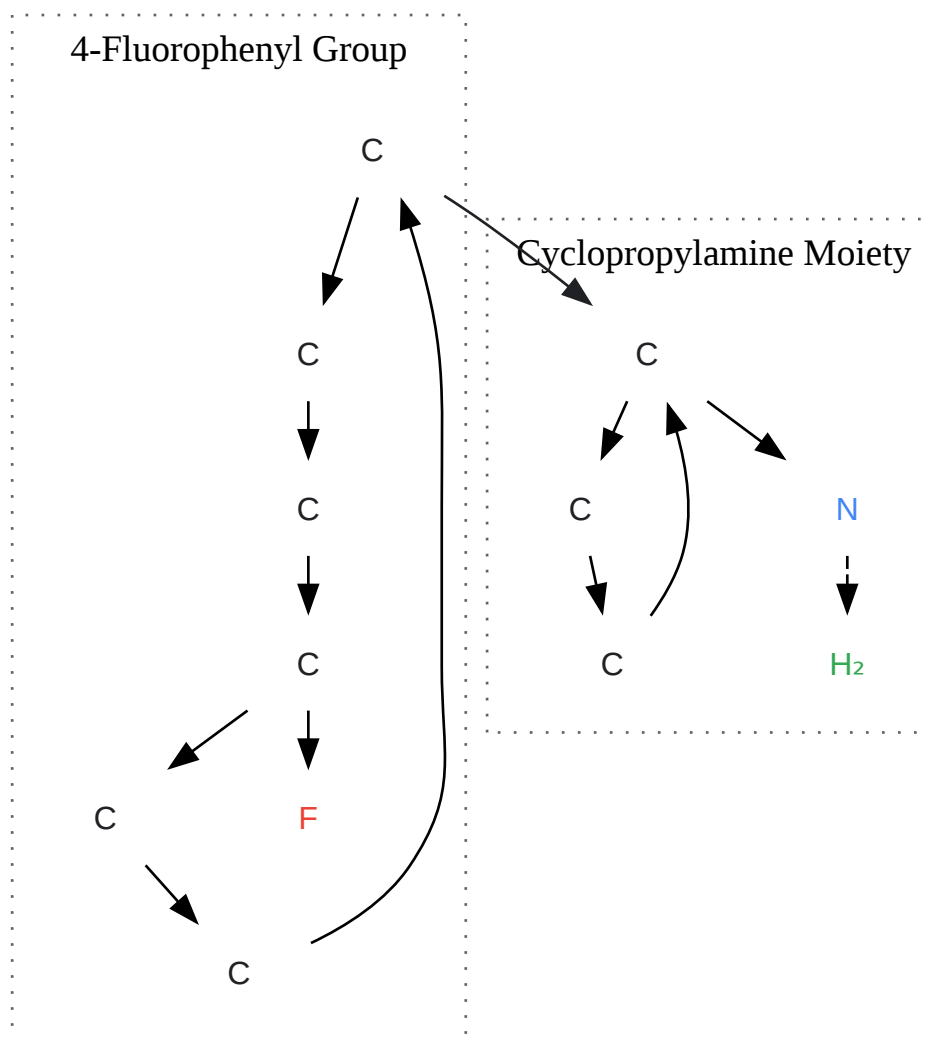
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the target compound.



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Caption: Workflow for the spectroscopic analysis of **1-(4-Fluorophenyl)cyclopropanamine**.



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## References

- 1. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]



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